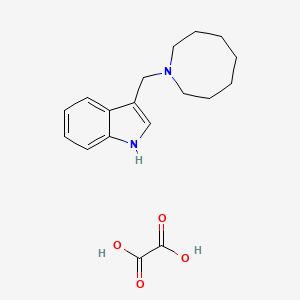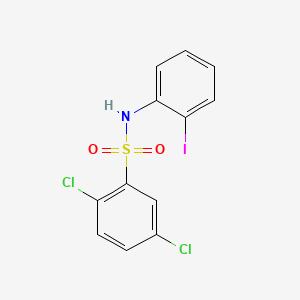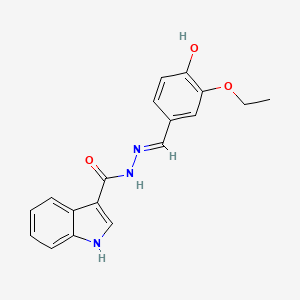
3-(1-azocanylmethyl)-1H-indole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azocanylmethyl)-1H-indole oxalate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-(1-azocanylmethyl)-1H-indole oxalate is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. This compound is thought to act as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its modulatory effects on the GABAergic system, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have a protective effect against oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-azocanylmethyl)-1H-indole oxalate in lab experiments is its specificity for the GABAergic system. This compound has been shown to selectively modulate GABA receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research on 3-(1-azocanylmethyl)-1H-indole oxalate. One area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety and epilepsy. Another area of research is the development of new antibiotics based on the antimicrobial activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Synthesemethoden
The synthesis of 3-(1-azocanylmethyl)-1H-indole oxalate involves a series of chemical reactions. The precursor compound, 3-(1-azocanylmethyl)-1H-indole, is first synthesized by reacting indole with formaldehyde and a primary amine. This intermediate is then reacted with oxalic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-azocanylmethyl)-1H-indole oxalate has been studied for its potential applications in various scientific fields. In neurobiology, this compound has been found to have a modulatory effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological functions. In addition, this compound has been shown to have antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(azocan-1-ylmethyl)-1H-indole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.C2H2O4/c1-2-6-10-18(11-7-3-1)13-14-12-17-16-9-5-4-8-15(14)16;3-1(4)2(5)6/h4-5,8-9,12,17H,1-3,6-7,10-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRAOJGXNADRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6022520.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6022529.png)
![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![[1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B6022557.png)

![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022568.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)